molecular formula C22H23BrN2O3 B4610438 Methanone, (1-amino-8,9-dihydro-8,8-dimethyl-5-propyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)(4-bromophenyl)- CAS No. 172985-22-7

Methanone, (1-amino-8,9-dihydro-8,8-dimethyl-5-propyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)(4-bromophenyl)-

Cat. No.: B4610438
CAS No.: 172985-22-7
M. Wt: 443.3 g/mol
InChI Key: KTMVTDOFLYZTBF-UHFFFAOYSA-N
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Description

The compound Methanone, (1-amino-8,9-dihydro-8,8-dimethyl-5-propyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)(4-bromophenyl)- features a methanone (carbonyl) group bridging a 4-bromophenyl aromatic ring and a highly substituted fused heterocyclic system. The core structure comprises fused furo-pyrano-pyridine rings with critical substituents:

  • 8,8-Dimethyl and 5-propyl groups: Influence steric bulk and lipophilicity.
  • 4-Bromophenyl moiety: Provides halogen-mediated interactions (e.g., halogen bonding) in biological systems .

Properties

IUPAC Name

(3-amino-12,12-dimethyl-8-propyl-5,11-dioxa-7-azatricyclo[7.4.0.02,6]trideca-1(9),2(6),3,7-tetraen-4-yl)-(4-bromophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23BrN2O3/c1-4-5-16-15-11-27-22(2,3)10-14(15)17-18(24)20(28-21(17)25-16)19(26)12-6-8-13(23)9-7-12/h6-9H,4-5,10-11,24H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTMVTDOFLYZTBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(C3=C1COC(C3)(C)C)C(=C(O2)C(=O)C4=CC=C(C=C4)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40169463
Record name Methanone, (1-amino-8,9-dihydro-8,8-dimethyl-5-propyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)(4-bromophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40169463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172985-22-7
Record name Methanone, (1-amino-8,9-dihydro-8,8-dimethyl-5-propyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)(4-bromophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172985227
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanone, (1-amino-8,9-dihydro-8,8-dimethyl-5-propyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)(4-bromophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40169463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of Methanone, (1-amino-8,9-dihydro-8,8-dimethyl-5-propyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)(4-bromophenyl)- involves several steps. One common synthetic route includes the following steps:

    Formation of the furo-pyrano-pyridine core: This step involves the cyclization of appropriate precursors under specific conditions, such as the use of strong acids or bases as catalysts.

    Introduction of the bromophenyl group: This step typically involves a substitution reaction where a bromophenyl group is introduced to the core structure using reagents like bromobenzene and a suitable catalyst.

    Final modifications: The final step may involve additional modifications to introduce the amino and propyl groups, often through nucleophilic substitution or addition reactions.

Industrial production methods for this compound may involve optimizing these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Nucleophilic and Electrophilic Reactions

The methanone (ketone) group and bromophenyl substituent enable nucleophilic and electrophilic interactions:

Reaction Type Conditions/Reagents Outcome Source
Nucleophilic Addition Grignard reagents (e.g., RMgX)Formation of tertiary alcohols at the ketone group
Electrophilic Substitution Nitration (HNO₃/H₂SO₄)Bromophenyl ring undergoes nitration at the meta position due to Br’s directing effects
Buchwald–Hartwig Coupling Pd catalysts, aminesBromophenyl group participates in cross-coupling to form C–N bonds
  • The amino group facilitates condensation reactions (e.g., Schiff base formation with aldehydes).

  • Furan ring reactivity includes electrophilic substitution (e.g., halogenation) at the α-position.

Reduction and Oxidation Reactions

The fused heterocyclic system and ketone group are susceptible to redox transformations:

Reaction Type Conditions/Reagents Outcome Source
Ketone Reduction NaBH₄ or LiAlH₄Methanone reduced to secondary alcohol, altering biological activity
Furan Oxidation KMnO₄ (acidic conditions)Ring-opening to form dicarboxylic acid derivatives
Amino Group Oxidation H₂O₂/Fe²⁺Oxidation to nitro or nitroso derivatives
  • Pyrano-pyridine rings exhibit stability under mild oxidative conditions but degrade under strong oxidizers.

Functional Group Transformations

The propyl and bromophenyl substituents influence regioselectivity:

Reaction Type Conditions/Reagents Outcome Source
Alkylation/Acylation Acetyl chloride, baseAmino group undergoes acylation to form amides
Suzuki Coupling Pd(PPh₃)₄, arylboronic acidBromophenyl group replaced with aryl groups via cross-coupling
Halogen Exchange CuI, KI (Ulmann-type conditions)Bromine replaced with iodine for enhanced electronic properties

Comparative Reactivity of Structural Analogs

Data from analogous compounds highlight the impact of substituents:

Compound Variant Key Reaction Reactivity Trend
4-Chlorophenyl derivativeNucleophilic aromatic substitutionLess reactive than bromophenyl due to Cl’s lower electronegativity
5-Butyl (vs. 5-propyl) analogEsterificationLonger alkyl chains reduce solubility in polar solvents
Unsubstituted phenyl variantElectrophilic substitutionFaster reaction rates due to absence of electron-withdrawing Br
  • The bromophenyl group enhances electrophilic substitution rates compared to chloro derivatives but slows nucleophilic attacks .

Mechanistic Insights and Catalytic Pathways

  • Cross-Coupling Reactions : Bromine’s leaving-group ability enables Pd-catalyzed couplings, forming biaryl structures critical in medicinal chemistry .

  • Acid/Base Sensitivity : The amino group requires protection (e.g., Boc) during strong acid/base reactions to prevent decomposition.

Scientific Research Applications

Medicinal Chemistry

Antiviral and Antimicrobial Properties
Research indicates that derivatives of furo[2,3-b]pyridine structures exhibit significant antiviral and antimicrobial activities. For instance, compounds similar to methanone have been studied for their ability to activate Toll-like receptors (TLRs), particularly TLR8, which plays a crucial role in immune response modulation. These compounds can enhance NF-κB signaling pathways in human peripheral blood mononuclear cells (PBMCs), suggesting potential use in immunotherapy or as antiviral agents .

Neurotropic Activity
Recent studies have reported the synthesis of new heterocyclic systems that include furo[2,3-b]pyridine derivatives. These compounds have shown neurotropic activity, indicating their potential as therapeutic agents for neurological disorders . The ability to modify the pyridine ring with various functional groups allows for the development of targeted therapies.

Material Science

Fluorescent Materials
The unique chemical structure of methanone enables its application in developing fluorescent materials. The incorporation of furo[2,3-b]pyridine frameworks into polymer matrices can lead to materials with enhanced optical properties. Such materials are valuable in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their tunable emission spectra and stability under operational conditions .

Chemical Intermediates

Synthesis of Novel Compounds
Methanone serves as a versatile intermediate in organic synthesis. Its structure allows for further functionalization through various reactions such as nucleophilic substitutions and cyclizations. For example, it can be used as a precursor for synthesizing more complex heterocycles that possess diverse biological activities or serve as building blocks in drug discovery .

Case Study 1: TLR Activation

In a focused library screening of furo[2,3-b]pyridine derivatives, several compounds were identified that activated TLR8-dependent signaling pathways. These findings suggest that methanone and its analogs could be developed into therapeutic agents targeting viral infections or enhancing vaccine efficacy by modulating immune responses .

Case Study 2: Neuroprotective Agents

A study involving the synthesis of new derivatives demonstrated that certain modifications to the methanone structure resulted in enhanced neuroprotective effects in vitro. These compounds showed promise for treating neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis .

Mechanism of Action

The mechanism of action of Methanone, (1-amino-8,9-dihydro-8

Biological Activity

Methanone, specifically the compound (1-amino-8,9-dihydro-8,8-dimethyl-5-propyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)(4-bromophenyl)-, is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its synthesis, pharmacological effects, and relevant case studies.

The compound is characterized by the following chemical properties:

  • Molecular Formula : C22H24N2O3
  • Molecular Weight : 364.44 g/mol
  • Density : 1.192 g/cm³
  • Boiling Point : 543.1°C

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer and antimicrobial agent.

Anticancer Activity

Research has indicated that compounds similar to Methanone exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
  • Case Study : In vitro studies have demonstrated that derivatives of this compound can reduce the viability of various cancer cell lines, including breast and prostate cancer cells. One study reported a reduction in cell viability by over 70% at concentrations of 10 µM .

Antimicrobial Activity

The compound has also shown promising results as an antimicrobial agent:

  • Minimum Inhibitory Concentration (MIC) : Studies have shown that similar compounds exhibit MIC values ranging from 15.62 to 250 µg/mL against various bacterial strains such as E. coli and Staphylococcus aureus .
  • Mechanism : The antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Synthesis of Methanone

The synthesis of Methanone involves several steps:

  • Starting Materials : The synthesis typically begins with readily available precursors such as substituted pyridine derivatives.
  • Reactions : Key reactions include nucleophilic substitutions and condensation reactions facilitated by catalysts such as palladium or copper .
  • Yield : The overall yield of the synthesis process can vary but has been reported to be between 51% and 85% depending on the specific synthetic route employed .

Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activities of Methanone:

  • Antioxidant Properties : Some derivatives have demonstrated antioxidant activity through DPPH radical scavenging assays .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase, which is relevant for neurodegenerative diseases .

Data Tables

Biological ActivityMechanismReference
AnticancerInhibition of tumor growth
AntimicrobialDisruption of cell membranes
AntioxidantRadical scavenging

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous derivatives, focusing on core systems, substituents, and functional groups.

Structural and Functional Group Comparison
Compound Name (Source) Core Structure Key Substituents Functional Groups Molecular Weight (g/mol) Halogen
Target Methanone Furo-pyrano-pyridine 4-Bromophenyl, amino, dimethyl, propyl Methanone, amino ~450 (estimated) Br
6ca () Pyrano[2,3-b]pyridin-4-one 4-Bromophenyl, methylamino, phenyl Acetyl, methylamino 449.05 Br
15i () Pyrano-furo-pyridone 2-Chlorobenzyl, dimethyl Ketone ~420 (estimated) Cl
12b () Pyrano-furo-pyridinone 4-Methoxyphenyl Ketone, methoxy ~400 (estimated) None

Key Observations :

Core Structure Differences: The target’s furo-pyrano-pyridine core (three fused rings) differs from pyrano[2,3-b]pyridin-4-one (two fused rings) in . Compounds in and share a pyrano-furo-pyridone/pyridinone core but lack the amino and propyl groups critical to the target’s solubility and steric profile .

Halogen Effects :

  • The 4-bromophenyl group in the target and 6ca () enables halogen bonding, which is stronger than the 2-chlorobenzyl group in 15i () due to bromine’s larger atomic radius and polarizability .
  • 12b () lacks a halogen, relying on a methoxy group for electronic modulation .

Functional Group Impact: The 1-amino group in the target contrasts with methylamino in 6ca (), altering hydrogen-bond donor capacity and pKa .

Q & A

Q. How to resolve contradictions in reported synthetic yields or spectral data?

  • Critical Analysis : Replicate procedures with controlled variables (e.g., solvent purity, drying time). and show yield variations (72–91%) due to amine nucleophilicity and solvent choice .
  • Data Reconciliation : Use high-field NMR (≥400 MHz) and deuterated solvents (CDCl₃, DMSO-d₆) to minimize signal overlap .

Tables of Key Data

Q. Table 1. NMR Chemical Shifts for Key Protons ()

Proton Environmentδ (ppm)MultiplicityJ (Hz)
Aromatic H (para-BrPh)7.26dm8.5
NH (amine)11.51br q5.1
Methyl (CH₃)2.60s-

Q. Table 2. Crystallographic Data ()

ParameterValue
Space GroupP2₁2₁2₁
Unit Cell Dimensionsa = 7.12 Å, b = 12.34 Å, c = 14.56 Å
R-factor0.042

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methanone, (1-amino-8,9-dihydro-8,8-dimethyl-5-propyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)(4-bromophenyl)-
Reactant of Route 2
Reactant of Route 2
Methanone, (1-amino-8,9-dihydro-8,8-dimethyl-5-propyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)(4-bromophenyl)-

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